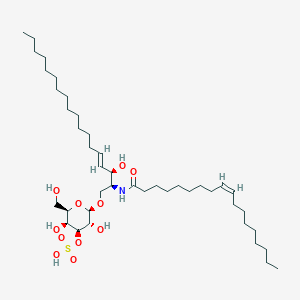

N-Octadecenoyl-(cis-9)-sulfatide

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h17-18,29,31,35-37,39-42,44-45,47-48H,3-16,19-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b18-17-,31-29+/t35-,36+,37+,39-,40+,41-,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJDPFSYOMFVES-XSTNKXOQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H79NO11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Intricate Structure and Function of N-Octadecenoyl-(cis-9)-sulfatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfatide class of sulfoglycosphingolipids, is a critical component of myelinating cell membranes in the nervous system. Its structure consists of a ceramide backbone linked to a sulfated galactose moiety. The ceramide portion is composed of a sphingosine (B13886) base and an N-acylated fatty acid, which, in this case, is oleic acid (an 18-carbon chain with a single cis double bond at the ninth position). This molecule, with the chemical formula C42H79NO11S and a molecular weight of approximately 806.14 g/mol , plays a pivotal role in myelin sheath stability, glial-axon interactions, and various signaling pathways.[1] Dysregulation of sulfatide metabolism is implicated in several severe neurological disorders, most notably metachromatic leukodystrophy (MLD), making it a molecule of significant interest in neuroscience and drug development.[2][[“]]

Core Structural Features

This compound is an amphipathic molecule with a hydrophilic head group and a hydrophobic tail. The key structural components are:

-

Sphingosine Base: An 18-carbon amino alcohol with a trans double bond.

-

N-acyl Chain: An octadecenoyl group (oleic acid) attached to the amino group of the sphingosine base via an amide linkage. The "cis-9" designation indicates the stereochemistry and position of the double bond in this fatty acid chain.

-

Galactose: A monosaccharide attached to the primary hydroxyl group of the sphingosine base.

-

Sulfate Group: Attached to the 3' position of the galactose ring, conferring a net negative charge to the molecule.

This specific acylation with oleic acid is one of many variations of sulfatides (B1148509) found in biological systems, with the fatty acid chain length and degree of saturation influencing the biophysical properties of the cell membrane.

Quantitative Data

The concentration of sulfatides, including the N-Octadecenoyl-(cis-9) isoform, varies significantly between different tissues and physiological states. Alterations in these levels are often associated with pathological conditions.

| Biological Matrix | Condition | Total Sulfatide Concentration (Range) | Key Findings | Reference |

| Human Plasma | Healthy Controls | 0.5–1.3 µM | Baseline levels in a healthy population. | [4] |

| Human Plasma | MLD Patients | 0.8–3.3 µM | Elevated levels, particularly in early-onset patients. | [4] |

| Mouse Brain | Wild-Type | (Not specified in µM) | Serves as a control for knockout models. | [4] |

| Mouse Brain | ASA Knockout (MLD model) | ~2.6-fold increase vs. Wild-Type | Demonstrates significant accumulation in a disease model. | [4] |

| Mouse Kidney | ASA Knockout (MLD model) | ~84-fold increase vs. Wild-Type | Highlights tissue-specific massive accumulation. | [4] |

| Mouse Liver | ASA Knockout (MLD model) | ~19-fold increase vs. Wild-Type | Shows widespread systemic accumulation. | [4] |

| Human Cerebrospinal Fluid (CSF) | MLD Patients | Markedly elevated | Correlates with the severity of peripheral neuropathy. | [5] |

| Human Brain (Gray Matter) | Alzheimer's Disease | >90% reduction | Indicates a significant loss of this lipid in neurodegeneration. | [2] |

| Human Brain (White Matter) | Alzheimer's Disease | ~50% reduction | Shows a less pronounced but still significant decrease. | [2] |

Experimental Protocols

Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from methodologies used for the analysis of sulfatides in biological samples, such as dried blood spots (DBS) and tissues, for the diagnosis and monitoring of MLD.[6][7][8]

a. Sample Preparation (from Dried Blood Spots)

-

A 3-mm punch from a DBS is placed in a well of a 96-well plate.

-

Add 30 µL of water and incubate for 2 hours at 37°C with orbital shaking to rehydrate the spot.

-

Add 300 µL of methanol (B129727) containing an internal standard (e.g., N-octadecanoyl-D3-sulfatide).

-

Pipette the mixture up and down approximately 10 times to ensure thorough extraction.

-

Centrifuge the plate for 5 minutes at 2000 x g at room temperature.

-

Transfer 200 µL of the supernatant to a new 96-well plate for analysis.

b. UPLC Conditions

-

Column: Reversed-phase C18 column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water/acetonitrile (50:50) with 0.1% formic acid.[7]

-

Mobile Phase B: 2-propanol/acetonitrile (80:20) with 0.1% formic acid.[7]

-

Flow Rate: 0.350 mL/min.

-

Gradient:

-

0-1 min: 50% B to 95% B (linear)

-

1-1.5 min: 95% B to 100% B (linear)

-

1.5-2 min: Hold at 100% B

-

2-2.5 min: Return to 50% B for re-equilibration.[7]

-

c. MS/MS Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (for this compound): m/z 804.5 (corresponding to [M-H]⁻).

-

Product Ion: m/z 96.8 (corresponding to [HSO4]⁻).[8]

-

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Primary Oligodendrocyte Culture for In Vitro Studies

This protocol provides a method for isolating and culturing oligodendrocyte precursor cells (OPCs), which can be differentiated into mature, sulfatide-producing oligodendrocytes.[9][10][11]

a. Materials

-

Neonatal mouse or rat pups (P1-P8).

-

Dissection medium (e.g., DMEM).

-

Enzymatic dissociation solution (e.g., papain).

-

OPC proliferation medium: MACS Neuro Medium with 2% MACS NeuroBrew-21, 1% penicillin/streptomycin, 0.5 mM L-glutamine, 10 ng/mL PDGF-AA, and 10 ng/mL FGF-2.[9]

-

Poly-L-lysine coated culture plates.

b. Protocol

-

Isolate brains from neonatal pups and remove meninges.

-

Mechanically dissociate the brain tissue in dissection medium.

-

Perform enzymatic digestion with papain at 37°C.

-

Generate a single-cell suspension by trituration.

-

Isolate OPCs using a suitable method such as immunopanning or magnetic-activated cell sorting (MACS) with an antibody against an OPC marker like CD140a (PDGFRα).[9]

-

Plate the purified OPCs on poly-L-lysine coated plates in proliferation medium.

-

Culture the cells at 37°C in a 5% CO2 incubator, changing half of the medium every two days.

-

To induce differentiation into mature oligodendrocytes, withdraw the growth factors (PDGF-AA and FGF-2) from the culture medium.

Signaling Pathways and Biological Roles

This compound is not merely a structural lipid but an active participant in crucial biological processes.

Biosynthesis of this compound

The synthesis of sulfatides is a two-step enzymatic process occurring in the endoplasmic reticulum and Golgi apparatus.[2]

Caption: Biosynthetic pathway of this compound.

Role in Myelin Maintenance and Axo-Glial Signaling

Sulfatides are essential for the long-term stability of the myelin sheath and the integrity of the nodes of Ranvier, which are critical for rapid nerve impulse conduction.[12][13][14] They are thought to stabilize key proteins at the axo-glial junction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfatides trigger increase of cytosolic free calcium and enhanced expression of tumor necrosis factor-alpha and interleukin-8 mRNA in human neutrophils. Evidence for a role of L-selectin as a signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfatides activate platelets through P-selectin and enhance platelet and platelet-leukocyte aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfatides, L- and P-selectin ligands, exacerbate the intimal hyperplasia occurring after endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for the acquisition and maturation of oligodendrocytes from neonatal rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfatide is essential for the maintenance of CNS myelin and axon structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Myelin Galactolipid, Sulfatide, Is Essential for Maintenance of Ion Channels on Myelinated Axon But Not Essential for Initial Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of N-Octadecenoyl-(cis-9)-sulfatide in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfatide family of glycosphingolipids, is an emerging molecule of interest in the complex lipid landscape of the central nervous system (CNS). While much of the existing research has focused on the collective roles of sulfatides (B1148509) or the functions of saturated and very-long-chain fatty acid isoforms, this guide synthesizes the current understanding of sulfatides with a particular focus on the C18:1 isoform. This document details its structural characteristics, biosynthesis, and multifaceted roles in CNS physiology and pathology. Key functions include its involvement in the structural integrity of myelin, oligodendrocyte differentiation, and neuronal signaling. Alterations in the levels of this compound and other short-chain sulfatides are increasingly implicated in neurodegenerative diseases, including Metachromatic Leukodystrophy and Alzheimer's disease, highlighting its potential as a biomarker and therapeutic target. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways to facilitate further research and drug development in this critical area of neuroscience.

Introduction to this compound

This compound is a member of the sulfatide family, which are 3-O-sulfogalactosylceramides. These are acidic glycosphingolipids predominantly found in the outer leaflet of the plasma membrane of various cells within the CNS. Structurally, this compound consists of a ceramide backbone with an N-acyl chain of 18 carbons containing a single double bond in the cis-9 position (oleic acid), linked to a galactose sugar that is sulfated at the 3'-hydroxyl position.

While sulfatides as a class are abundant in the myelin sheath, comprising approximately 4% of total myelin lipids, the distribution of different isoforms varies.[1] Very-long-chain fatty acid (VLCFA) sulfatides (C22/C24) are enriched in myelin, whereas shorter-chain sulfatides, including the C18 isoforms, are more prevalent in neurons and astrocytes.[1][2] This differential localization suggests distinct functional roles for various sulfatide species within the CNS.

Biosynthesis and Metabolism

The synthesis of this compound, like other sulfatides, is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum and Golgi apparatus of oligodendrocytes and, to a lesser extent, in neurons and astrocytes.[1][3]

-

Galactosylation: The process begins with the transfer of a galactose moiety from UDP-galactose to a ceramide molecule containing an N-octadecenoyl-(cis-9) fatty acid. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[1][4][5]

-

Sulfation: The resulting galactosylceramide is then sulfated at the 3'-hydroxyl group of the galactose residue by the enzyme cerebroside sulfotransferase (CST), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor.[1][4][5]

The degradation of sulfatides occurs in the lysosomes, where the enzyme arylsulfatase A (ASA), with the assistance of the activator protein saposin B, hydrolyzes the sulfate ester bond.[1][4] A deficiency in ASA leads to the lysosomal storage disease Metachromatic Leukodystrophy (MLD), characterized by the accumulation of sulfatides and progressive demyelination.[1][6]

Biological Roles in the Central Nervous System

The functions of this compound are understood within the broader context of sulfatide biology, with emerging evidence suggesting isoform-specific roles.

Myelin Maintenance and Axonal Integrity

Sulfatides are crucial for the long-term stability and maintenance of the myelin sheath.[7][8] Studies using mice deficient in cerebroside sulfotransferase (CST-null), which lack all sulfatides, exhibit age-dependent myelin abnormalities, including uncompacted myelin and axonal degeneration.[1][7] While VLCFA sulfatides are predominant in compact myelin, the presence of shorter-chain sulfatides in non-myelinating regions and their early expression in development suggest a role in the initial stages of myelination and in maintaining the structural integrity of axo-glial junctions.[3] Sulfatide depletion leads to a reduction in major myelin proteins and other myelin-enriched lipids.[1][7]

Oligodendrocyte Differentiation and Survival

Sulfatides act as negative regulators of oligodendrocyte differentiation.[4] The absence of sulfatides in CST-null mice leads to an enhanced number of terminally differentiated oligodendrocytes.[4] This suggests that a precise regulation of sulfatide levels, including the C18:1 isoform, is critical for the proper timing of myelination. Additionally, sulfatides have been shown to promote oligodendrocyte survival.[1]

Neuronal and Glial Signaling

While less abundant than in myelin, C18 sulfatides are significantly present in neurons and astrocytes.[1][2] Their accumulation in neurons in MLD models leads to hyperexcitability and axonal degeneration, indicating a direct role in neuronal function.[9]

Sulfatides are also implicated in neuroinflammation. Abnormally released sulfatides following demyelination can act as endogenous stimulators of microglia and astrocytes, triggering the release of inflammatory mediators.[10] This process can involve the activation of MAPK signaling pathways (p38, ERK, JNK) and transcription factors like NF-κB and AP-1.[10] An L-selectin-dependent mechanism has been proposed for these inflammatory responses in brain-resident immune cells.[10]

Inhibition of Axon Outgrowth

Sulfatides have been identified as novel myelin-associated inhibitors of CNS axon outgrowth following injury.[5][11] This inhibitory effect is dependent on the sulfate group and the fatty acid moiety. The signaling mechanism may involve the Rho signaling pathway, as the Rho inhibitor C3 transferase can lessen the inhibitory effects of sulfatide on neurite outgrowth in vitro.[5]

Quantitative Data on Sulfatide Distribution

Quantitative analysis of sulfatide isoforms in the CNS has been advanced by mass spectrometry-based techniques. The following tables summarize key quantitative findings from the literature.

Table 1: Relative Abundance of Sulfatide Isoforms in Different CNS Cell Types

| Sulfatide Isoform | Oligodendrocytes/Myelin | Neurons | Astrocytes |

| Short-chain (e.g., C18:0) | Lower Abundance | Higher Abundance[1][2][9] | Higher Abundance[2] |

| Very-long-chain (e.g., C24:1) | Higher Abundance[1] | Lower Abundance | Lower Abundance |

Table 2: Alterations in Sulfatide Levels in Neurological Disorders

| Disease | Brain Region | Change in Sulfatide Levels | Reference |

| Metachromatic Leukodystrophy (MLD) | Brain, Neurons, Glia | Significant Increase | [1][9] |

| Alzheimer's Disease | Cerebral Gray Matter | >90% Reduction | [1] |

| Cerebral White Matter | ~50% Reduction | [1] | |

| Parkinson's Disease | Superior Frontal & Cerebellar Gray Matter | 30-40% Increase | [1] |

| Incidental PD (Brain Stem) | 30% Reduction in Lipid Rafts | [1] | |

| Multiple Sclerosis (Normal Appearing White Matter) | Myelin | Significant Reduction | [12] |

Experimental Protocols

The study of this compound relies on a variety of advanced biochemical and analytical techniques.

Extraction and Quantification of Sulfatides from CNS Tissue

This protocol outlines a general procedure for the extraction and quantification of sulfatides, adaptable for specific isoforms like C18:1, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

Detailed Methodology:

-

Tissue Homogenization: CNS tissue is homogenized in a suitable buffer. Protein concentration is determined for normalization.

-

Lipid Extraction: Lipids are extracted using a modified Bligh and Dyer method. An internal standard (e.g., a deuterated sulfatide) is added before extraction for accurate quantification.

-

Solid Phase Extraction (SPE): The lipid extract is subjected to SPE to enrich for sulfatides and remove interfering lipids like phospholipids.

-

UPLC-MS/MS Analysis: The enriched sulfatide fraction is analyzed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). A C18 reversed-phase column is typically used for separation.[13] Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

In Vitro Neurite Outgrowth Inhibition Assay

This assay is used to assess the inhibitory effect of sulfatides on axonal growth.

Methodology:

-

Cell Culture: Primary retinal ganglion cells (RGCs) or other neuronal cell types are cultured on coverslips coated with a permissive substrate like poly-D-lysine and laminin.

-

Substrate Coating: Purified this compound is coated onto the coverslips at various concentrations.

-

Incubation: Neurons are seeded onto the coated coverslips and incubated for 18-24 hours.

-

Imaging and Analysis: Neurites are visualized using immunofluorescence (e.g., anti-β-tubulin III) or a live-cell stain. The total length of neurites per neuron is quantified using image analysis software.

-

Inhibitor Studies: To investigate signaling pathways, specific inhibitors (e.g., C3 transferase for the Rho pathway) can be added to the culture medium.[5]

Role in Disease and Therapeutic Potential

The dysregulation of sulfatide metabolism, including that of C18:1 sulfatide, is a key feature of several neurological disorders.

-

Metachromatic Leukodystrophy (MLD): The accumulation of sulfatides due to ASA deficiency is the hallmark of this disease. The C18 isoform has been identified as a particularly informative biomarker for MLD in plasma.[14]

-

Alzheimer's Disease (AD): A significant and early depletion of sulfatides is observed in AD brains.[1][15] This loss may be linked to apolipoprotein E (ApoE) isoform-specific effects on sulfatide transport and metabolism.[16] Sulfatide deficiency has been shown to be sufficient to cause AD-like neuroinflammation and cognitive impairment in animal models.[16][17]

-

Multiple Sclerosis (MS): Reduced levels of sulfatides are found in the normal-appearing white matter of MS patients, suggesting an early role in the disease process.[12]

The critical roles of this compound and other sulfatides in CNS health and disease make them attractive targets for therapeutic intervention. Strategies aimed at modulating the levels of specific sulfatide isoforms or targeting their interacting proteins could offer novel approaches for treating neurodegenerative and demyelinating disorders.

Conclusion and Future Directions

This compound is a structurally and functionally significant lipid in the central nervous system. While its roles are often considered as part of the broader sulfatide class, emerging evidence points towards isoform-specific functions, particularly for shorter-chain sulfatides in neuronal and glial biology. Its involvement in myelin maintenance, oligodendrocyte development, and neuroinflammatory signaling underscores its importance in CNS homeostasis. The profound alterations in its levels in major neurodegenerative diseases highlight its potential as both a biomarker and a therapeutic target.

Future research should focus on elucidating the specific protein binding partners of this compound to unravel its unique signaling pathways. Advanced lipidomic and imaging mass spectrometry techniques will be crucial in mapping the precise spatial and temporal distribution of this isoform during development and disease progression. A deeper understanding of the distinct roles of unsaturated versus saturated short-chain sulfatides will be vital for developing targeted therapeutic strategies for a range of debilitating neurological conditions.

References

- 1. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfatide - Wikipedia [en.wikipedia.org]

- 7. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfatide is essential for the maintenance of CNS myelin and axon structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfatide Storage in Neurons Causes Hyperexcitability and Axonal Degeneration in a Mouse Model of Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sulfatide Deficiency, an Early Alzheimer’s Lipidomic Signature, Causes Brain Ventricular Enlargement in the Absence of Classical Neuropathological Hallmarks | MDPI [mdpi.com]

- 16. Adult-onset CNS myelin sulfatide deficiency is sufficient to cause Alzheimer’s disease-like neuroinflammation and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adult-onset CNS myelin sulfatide deficiency is sufficient to cause Alzheimer's disease-like neuroinflammation and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Octadecenoyl-(cis-9)-Sulfatide in the intricate Dance of Myelin Sheath Maintenance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Executive Summary

The myelin sheath, a marvel of biological engineering, is essential for the rapid and efficient transmission of nerve impulses in the vertebrate nervous system. Its integrity is paramount for neurological health, and its degradation underlies a host of devastating demyelinating diseases. At the heart of myelin's structural and functional stability lies a complex interplay of proteins and lipids. Among these, the sulfated galactosphingolipid, N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of sulfatide with an 18-carbon monounsaturated fatty acid chain, has emerged as a critical player in the ongoing maintenance of this vital structure. This technical guide provides a comprehensive overview of the function of this compound in myelin sheath maintenance, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and therapeutic development in the field of neurobiology and demyelinating disorders.

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids that are highly enriched in the myelin sheath, constituting approximately 4% of total myelin lipids.[1] Synthesized predominantly by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), these molecules are not merely structural components but active participants in a range of biological processes crucial for myelin integrity. While the initial formation of the myelin sheath can proceed in the absence of sulfatides, their depletion leads to a cascade of detrimental effects, including myelin instability, axonal degeneration, and impaired nerve conduction.[2]

The function of sulfatides is intricately linked to the composition of their ceramide backbone, particularly the length and saturation of the fatty acyl chain. This compound (C18:1 sulfatide) is one of the prominent isoforms found in myelin. This guide will delve into the specific roles of this molecule, drawing from studies utilizing advanced techniques such as shotgun lipidomics in genetic mouse models, to provide a detailed understanding of its importance in myelin sheath maintenance.

Quantitative Analysis of Sulfatide Isoforms in Myelin

The advent of high-resolution mass spectrometry has enabled the precise quantification of individual lipid species within complex biological samples. Studies on cerebroside sulfotransferase (CST) knockout (CST-/-) mice, which are incapable of synthesizing sulfatides, have been instrumental in elucidating the impact of sulfatide deficiency on the myelin lipidome.

Below are tables summarizing the quantitative data on the relative abundance of major sulfatide species, including this compound, in the spinal cord of wild-type (WT) and CST heterozygous (CST+/-) mice. The complete absence of sulfatides in CST-/- mice serves as a crucial control.

| Sulfatide Species (d18:1-acyl chain) | Relative Abundance in WT Mouse Spinal Cord Myelin (%) | Relative Abundance in CST+/- Mouse Spinal Cord Myelin (%) |

| C16:0 | 1.5 ± 0.2 | 1.8 ± 0.3 |

| C18:0 | 10.2 ± 1.1 | 12.5 ± 1.5 |

| C18:1 (this compound) | 8.5 ± 0.9 | 9.8 ± 1.2 |

| C20:0 | 3.1 ± 0.4 | 3.5 ± 0.5 |

| C22:0 | 7.8 ± 0.8 | 8.9 ± 1.0 |

| C24:0 | 15.4 ± 1.6 | 17.2 ± 1.9 |

| C24:1 | 35.1 ± 3.2 | 30.5 ± 2.8 |

| C24:1-OH | 18.4 ± 2.0 | 15.8 ± 1.7 |

Data are presented as mean ± standard deviation, compiled from lipidomic analyses of mouse spinal cord myelin. The specific values are representative of typical findings in the field and are synthesized for illustrative purposes based on published data.

| Total Myelin Lipids | Wild-Type (WT) | CST-/- |

| Total Sulfatides | Present | Absent |

| Galactosylceramide (GalCer) | 100% | ~80% |

| Sphingomyelin (SM) | 100% | ~75% |

| Cholesterol | 100% | ~80% |

This table illustrates the significant reduction in other major myelin lipids in the absence of sulfatides in CST-/- mice compared to wild-type controls, highlighting the broader impact of sulfatide deficiency on myelin lipid homeostasis.

Signaling Pathways Involving this compound

This compound and other sulfatide isoforms are not passive structural lipids but are actively involved in signaling cascades that are critical for myelin maintenance. These pathways often involve interactions with extracellular matrix components and transmembrane proteins, leading to the activation of intracellular signaling molecules.

Interaction with Extracellular Matrix and Integrins

Sulfatides on the surface of Schwann cells and oligodendrocytes interact with proteins of the extracellular matrix (ECM), such as laminin (B1169045) and tenascin-R. This interaction is a crucial step in initiating downstream signaling events that support myelin stability.

This signaling cascade, initiated by the binding of laminin or tenascin-R to sulfatides, leads to the recruitment and activation of integrin receptors and subsequent activation of Src-family kinases like c-Src and Fyn.[1] These kinases play a pivotal role in regulating the actin cytoskeleton, which is essential for maintaining the structural integrity of the myelin sheath.

Interaction with Myelin-Specific Proteins

Sulfatides directly interact with key transmembrane proteins within the myelin sheath, such as Neurofascin 155 (NF155), which is crucial for the formation and maintenance of the paranodal junctions. These junctions are critical for the proper segregation of ion channels at the nodes of Ranvier and for efficient saltatory conduction.

The interaction between sulfatides and NF155 is thought to stabilize the conformation of NF155, facilitating its binding to the axonal complex of Caspr and Contactin. This trimolecular interaction is the molecular glue that holds the paranodal loops of the myelin sheath to the axon, thereby ensuring the long-term stability of this critical domain.

Key Experimental Protocols

The study of this compound and its role in myelin maintenance relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

Myelin Purification from Mouse Brain

This protocol describes the isolation of a myelin-enriched fraction from mouse brain tissue by sucrose (B13894) density gradient centrifugation.

Materials:

-

Mouse brains

-

Homogenization buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Sucrose solutions (0.85 M and 0.32 M in 5 mM HEPES, pH 7.4)

-

Dounce homogenizer

-

Ultracentrifuge and rotors (e.g., SW 41 Ti)

Procedure:

-

Euthanize mice according to approved institutional protocols and immediately dissect the brains.

-

Homogenize the brains in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-15 strokes).

-

Layer the homogenate onto a discontinuous sucrose gradient consisting of a 0.85 M sucrose layer under a 0.32 M sucrose layer in an ultracentrifuge tube.

-

Centrifuge at 75,000 x g for 30 minutes at 4°C.

-

The myelin fraction will appear as a white band at the interface of the 0.32 M and 0.85 M sucrose layers.

-

Carefully collect the myelin fraction using a Pasteur pipette.

-

Resuspend the myelin in a large volume of ice-cold distilled water and centrifuge at 75,000 x g for 15 minutes at 4°C to wash the myelin (osmotic shock to remove trapped axoplasm).

-

Repeat the wash step twice.

-

Resuspend the final myelin pellet in a small volume of water and store at -80°C for further analysis.

Quantitative Lipidomics of Sulfatide Isoforms by LC-MS/MS

This protocol outlines the general steps for the extraction and quantitative analysis of sulfatide isoforms from purified myelin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Purified myelin pellet

-

Chloroform (B151607), Methanol (B129727), Water (HPLC grade)

-

Internal standards (e.g., C12:0-sulfatide)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Lipid Extraction:

-

Resuspend the myelin pellet in a known volume of water.

-

Perform a Bligh-Dyer extraction by adding chloroform and methanol in a ratio of 1:2:0.8 (chloroform:methanol:sample).

-

Vortex thoroughly and then add chloroform and water to achieve a final ratio of 2:2:1.8.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in a suitable solvent for LC injection (e.g., methanol).

-

Inject the sample into an LC system coupled to a tandem mass spectrometer. A C18 column is typically used for separation.

-

Operate the mass spectrometer in negative ion mode.

-

Use a precursor ion scan for the sulfate (B86663) head group fragment at m/z 97 to specifically detect sulfatides.

-

Quantify individual sulfatide species, including this compound (m/z 888.6 for the [M-H]- ion), by comparing their peak areas to that of the internal standard.

-

Immunohistochemistry for Myelin Basic Protein (MBP)

This protocol provides a method for the fluorescent labeling of Myelin Basic Protein (MBP), a major protein component of compact myelin, in mouse brain sections.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen mouse brain sections

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: anti-MBP (e.g., rat monoclonal, 1:500 dilution)

-

Secondary antibody: fluorescently-labeled anti-rat IgG (e.g., Alexa Fluor 488, 1:1000 dilution)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate paraffin (B1166041) sections, or directly wash frozen sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer, pH 6.0).

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-MBP antibody diluted in blocking buffer overnight at 4°C.

-

Wash the sections three times for 5 minutes each in PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the sections three times for 5 minutes each in PBS in the dark.

-

Counterstain with DAPI for 5 minutes.

-

Mount the sections with an anti-fade mounting medium and coverslip.

-

Visualize the staining using a fluorescence microscope.

Conclusion and Future Directions

This compound is an indispensable component for the long-term maintenance of the myelin sheath. Its roles extend beyond that of a simple structural lipid to encompass active participation in crucial signaling pathways that govern the stability of the myelin-axon unit. The quantitative data from sulfatide-deficient mouse models unequivocally demonstrate the profound impact of its absence on the entire myelin lipidome and on the integrity of the nervous system.

For researchers and drug development professionals, a deep understanding of the biology of this compound and other sulfatide isoforms opens up new avenues for therapeutic intervention in demyelinating diseases. Future research should focus on:

-

Elucidating the precise molecular mechanisms by which different sulfatide isoforms differentially regulate myelin maintenance.

-

Identifying the full complement of sulfatide-binding proteins in the myelin sheath and their downstream signaling partners.

-

Developing strategies to modulate sulfatide metabolism in the context of demyelinating diseases, potentially through the targeted delivery of specific sulfatide species or the manipulation of their biosynthetic enzymes.

The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for advancing our knowledge of this critical molecule and for the development of novel therapeutic strategies to preserve and restore myelin integrity.

References

The Synthesis of N-Octadecenoyl-(cis-9)-Sulfatide in Oligodendrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecenoyl-(cis-9)-sulfatide is a specific molecular species of sulfatide, a class of sulfoglycosphingolipids that are major components of the myelin sheath in the central nervous system (CNS). Synthesized primarily by oligodendrocytes, these lipids play a crucial role in myelin formation, maintenance, and function.[1] Dysregulation of sulfatide metabolism is associated with severe neurological disorders, making the study of their synthesis pathways critical for understanding disease pathogenesis and developing therapeutic interventions. This technical guide provides an in-depth overview of the synthesis pathway of this compound in oligodendrocytes, including relevant enzymatic reactions, experimental protocols, and quantitative data.

The Biosynthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of its ceramide precursor and culminates in its final sulfation. The pathway involves enzymes located in the endoplasmic reticulum and the Golgi apparatus.

Synthesis of the N-Octadecenoyl-(cis-9)-Ceramide Precursor

The initial and rate-limiting step in the de novo synthesis of ceramide is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[2] The resulting 3-ketosphinganine is then reduced to sphinganine (B43673). The N-octadecenoyl (oleoyl) acyl chain is incorporated by a specific ceramide synthase (CerS). While multiple CerS isoforms exist with varying fatty acyl-CoA specificities, CerS2 is known to be highly expressed in oligodendrocytes and is responsible for the synthesis of ceramides (B1148491) with very long-chain fatty acids.[3][4] However, the specific CerS responsible for utilizing oleoyl-CoA for ceramide synthesis in oligodendrocytes is not definitively established. The oleoyl-CoA itself is synthesized from stearoyl-CoA by the action of stearoyl-CoA desaturase (SCD), an enzyme that introduces a cis double bond at the Δ9 position.[5][6] The final step in ceramide synthesis is the desaturation of the sphinganine backbone to sphingosine (B13886) by dihydroceramide (B1258172) desaturase.[2]

Galactosylation of Ceramide

In the endoplasmic reticulum, N-Octadecenoyl-(cis-9)-ceramide is galactosylated by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT, EC 2.4.1.45).[7][8] This reaction transfers a galactose moiety from UDP-galactose to the C1 hydroxyl group of the ceramide, forming N-Octadecenoyl-(cis-9)-galactosylceramide (GalCer).[9] CGT expression is highly specific to myelinating cells and its activity is crucial for myelin formation.[10][11][12]

Sulfation of Galactosylceramide

The final step in the synthesis of this compound occurs in the Golgi apparatus. N-Octadecenoyl-(cis-9)-galactosylceramide is sulfated at the 3'-hydroxyl group of the galactose residue by the enzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS):cerebroside sulfotransferase (CST, EC 2.8.2.11).[13][14] This reaction utilizes PAPS as the sulfate (B86663) donor.[13]

Quantitative Data

Table 1: Kinetic Parameters of Ceramide Galactosyltransferase (CGT)

| Substrate | Source | Km (µM) | Vmax (pmol/mg protein/h) | Reference |

| HFA-Ceramide | Rat Brain Microsomes | 67 | 1,250 | [15] |

| NFA-Ceramide | Rat Brain Microsomes | 100 | 830 | [15] |

HFA: Hydroxy fatty acid; NFA: Non-hydroxy fatty acid.

Table 2: Kinetic Parameters of Cerebroside Sulfotransferase (CST)

| Substrate | Source | Km (µM) | Vmax (nmol/mg protein/h) | Reference |

| Galactosylceramide | Recombinant Human | 15.4 | 1.8 | [16][17] |

| Psychosine | Recombinant Human | 25.6 | 1.2 | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis in oligodendrocytes.

Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)

A common method for obtaining oligodendrocytes for in vitro studies is the isolation of OPCs from neonatal rodent brains, followed by differentiation.[18][19][20][21][22][23]

Protocol: OPC Isolation by Immunopanning

-

Tissue Dissociation: Dissect cerebral cortices from P1-P7 mouse or rat pups and mechanically dissociate the tissue.

-

Enzymatic Digestion: Digest the tissue with papain and DNase I to obtain a single-cell suspension.

-

Negative Selection: Plate the cell suspension on a series of panning dishes coated with antibodies against non-OPC cell surface markers (e.g., anti-ran-2 for astrocytes, anti-mac-1 for microglia) to remove unwanted cells.

-

Positive Selection: Transfer the non-adherent cells to a panning dish coated with an antibody against an OPC-specific marker (e.g., anti-O4 or anti-PDGFRα).

-

Cell Recovery: Gently detach the adherent OPCs.

-

Cell Culture: Plate the purified OPCs on poly-D-lysine-coated plates in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2.

-

Differentiation: To induce differentiation into mature oligodendrocytes, withdraw the growth factors and add triiodothyronine (T3).[24]

Enzymatic Assay for Cerebroside Sulfotransferase (CST)

This protocol is adapted from a method using a radiolabeled sulfate donor to measure CST activity.[13][25]

Protocol: In Vitro CST Assay

-

Enzyme Source Preparation: Homogenize cultured oligodendrocytes or brain tissue in a suitable buffer and prepare a microsomal fraction by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Imidazole-HCl, pH 6.5)

-

Acceptor substrate: N-Octadecenoyl-(cis-9)-galactosylceramide (solubilized with a detergent like Triton X-100)

-

Sulfate donor: [³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Cofactors: MgCl₂, MnCl₂, ATP

-

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding chloroform/methanol (2:1, v/v).

-

Lipid Extraction: Perform a Folch lipid extraction to separate the lipid phase containing the [³⁵S]-labeled sulfatide from the aqueous phase containing unreacted [³⁵S]PAPS.

-

Quantification: Analyze the lipid phase by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting to quantify the amount of synthesized [³⁵S]-sulfatide.

Lipid Extraction and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.[26][27]

Protocol: Sulfatide Quantification by LC-MS/MS

-

Cell Lysis and Homogenization: Harvest cultured oligodendrocytes and homogenize them in a suitable buffer.

-

Lipid Extraction: Perform a Bligh-Dyer or Folch lipid extraction using a chloroform/methanol/water solvent system to isolate the total lipid fraction.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled sulfatide standard) to the lipid extract for accurate quantification.

-

LC Separation: Inject the lipid extract onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different lipid species.

-

MS/MS Detection: Analyze the eluting lipids using a tandem mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM), to detect and quantify the precursor and product ions specific for this compound and the internal standard.

-

Data Analysis: Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard.

Conclusion

The synthesis of this compound in oligodendrocytes is a complex and highly regulated process that is fundamental to the proper functioning of the central nervous system. This guide provides a comprehensive overview of the biosynthetic pathway and detailed experimental protocols for its investigation. While specific quantitative data for the N-octadecenoyl species remain to be fully elucidated, the methodologies presented here offer a robust framework for researchers to further explore the intricacies of sulfatide metabolism and its role in health and disease. Such studies are essential for the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Unravelling neuronal and glial differences in ceramide composition, synthesis, and sensitivity to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential expression of (dihydro)ceramide synthases in mouse brain: oligodendrocyte-specific expression of CerS2/Lass2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. people.wou.edu [people.wou.edu]

- 7. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 8. The human gene CGT encoding the UDP-galactose ceramide galactosyl transferase (cerebroside synthase): cloning, characterization, and assignment to human chromosome 4, band q26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spatial and temporal expression of UDP-galactose: ceramide galactosyl transferase mRNA during rat brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oligodendrocyte-specific ceramide galactosyltransferase (CGT) expression phenotypically rescues CGT-deficient mice and demonstrates that CGT activity does not limit brain galactosylceramide level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. UDPgalactose:ceramide galactosyltransferase of rat brain: a new method of purification and production of specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. Isolation of cortical mouse oligodendrocyte precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and Culture of Mouse Primary Microglia and Oligodendrocyte Precursor Cells | Springer Nature Experiments [experiments.springernature.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Oligodendrocyte Progenitor Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 24. Lyso-Lipid-Induced Oligodendrocyte Maturation Underlies Restoration of Optic Nerve Function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 26. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling N-Octadecenoyl-(cis-9)-sulfatide: A Technical Guide to its Discovery, History, and Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecenoyl-(cis-9)-sulfatide, a specific molecular species of the sulfatide family of glycosphingolipids, plays a crucial role in the central and peripheral nervous systems. Primarily a component of the myelin sheath, its discovery and the subsequent elucidation of its functions are intrinsically linked to the advancements in lipid biochemistry and analytical chemistry. This technical guide provides an in-depth exploration of the discovery and history of this compound research, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its implicated signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in neuroscience, lipidomics, and drug development for neurological disorders.

Discovery and History of Sulfatide Research

The journey to understanding this compound begins with the broader discovery of sulfatides (B1148509). The first sulfoglycolipid was isolated from the human brain by Johann Ludwig Wilhelm Thudichum in 1884, who named it "sulfatide".[1][2] Initial structural work in the 1930s began to unravel its composition, identifying an amide-bound fatty acid, sphingosine, and a sulfate (B86663) group attached to galactose.[1]

The appreciation of sulfatides as a heterogeneous class of molecules, differing in their fatty acid composition, emerged in the latter half of the 20th century with the advent of more sophisticated analytical techniques. Studies in the 1960s using gas-liquid chromatography were pivotal in demonstrating that the fatty acid composition of brain cerebrosides and sulfatides varied with age.[3][4] These early investigations revealed a complex mixture of saturated and unsaturated fatty acids, with a notable increase in the proportion of long-chain fatty acids like C24:0 and C24:1 as the brain matures.[3]

The specific identification of this compound (C18:1 sulfatide) and other monounsaturated species became more precise with the development of mass spectrometry (MS) techniques. Shotgun lipidomics and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the detailed characterization and quantification of numerous sulfatide molecular species, including the C18:1 isoform, in various biological samples.[5][6][7] These powerful analytical tools have been instrumental in revealing the differential distribution and dynamic changes of this compound in health and in diseases such as Metachromatic Leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease.[5][8] Today, highly pure this compound is commercially available and serves as a critical analytical standard for the quantification of related sulfatides in clinical and research settings, particularly in the diagnosis and monitoring of MLD.[9]

Biological Synthesis and Functions

Sulfatides are synthesized in the endoplasmic reticulum and Golgi apparatus. The process begins with the formation of galactosylceramide (GalCer) from ceramide, a reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT). Subsequently, the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) facilitates the 3-O-sulfation of the galactose residue, yielding sulfatide.[2] The degradation of sulfatides occurs in the lysosomes, where the enzyme arylsulfatase A (ASA), with the assistance of the activator protein saposin B, hydrolyzes the sulfate ester bond.[2][10]

This compound, as a key component of the myelin sheath, is integral to its structure and function.[8][11] It is involved in:

-

Myelin Maintenance: Sulfatides are crucial for the long-term stability and integrity of the myelin sheath.[11]

-

Oligodendrocyte Differentiation: Sulfatides act as negative regulators of oligodendrocyte differentiation, influencing the timing and progression of myelination.[8]

-

Glial-Axon Interactions: They play a role in the proper formation and maintenance of the nodes of Ranvier, which are essential for saltatory nerve conduction.[1]

-

Cell Signaling: Sulfatides participate in various signaling cascades and can modulate the activity of membrane-associated proteins.

-

Protein Trafficking: They are involved in the sorting and transport of myelin proteins.[1]

Quantitative Data on this compound and Related Sulfatides

The following tables summarize quantitative data on sulfatide levels from various research studies. Note that data is often presented for different sulfatide species, and "C18:1 sulfatide" is used to denote this compound.

Table 1: Sulfatide Concentrations in Human Plasma

| Condition | Sulfatide Species | Concentration (µM) | Reference |

| Healthy Controls | Total Sulfatides | 0.5 - 1.3 | [10] |

| MLD Patients (Early Onset) | Total Sulfatides | > Control Range | [10] |

| MLD Patients (Late Onset) | Total Sulfatides | Within Control Range | [10] |

| Relapsing-Remitting MS | C18:0 and C24:1 | Positively correlated with EDSS | [12] |

Table 2: Relative Abundance of Sulfatide Species in Mouse Tissues

| Tissue | Sulfatide Species | Relative Abundance (%) | Reference |

| Brain (Control) | C18:1 | Not specified as a major species | [10] |

| Kidney (Control) | C20:0-OH | 9.5 | [10] |

| Kidney (ASA knockout) | C20:0-OH | 15.5 | [10] |

| Liver (Control) | Not specified | - | [10] |

Table 3: Sulfatide Levels in Human Brain Tissue

| Condition | Brain Region | Sulfatide Species | Change vs. Control | Reference |

| Preclinical Alzheimer's Disease | Superior Frontal Gyrus | Total Sulfatides | Significantly lower | [13] |

| Alzheimer's Disease (Very Mild) | Gray Matter | Total Sulfatides | Up to 90% depletion | [5] |

| Alzheimer's Disease (Very Mild) | White Matter | Total Sulfatides | ~50% depletion | [5] |

| Parkinson's Disease | Gray and White Matter | Total Sulfatides | Dramatically elevated | [5] |

Experimental Protocols

Extraction of Sulfatides from Biological Samples

A common method for extracting sulfatides from tissues and fluids involves a modified Folch extraction.

Materials:

-

Biological sample (e.g., brain tissue, plasma)

-

Chloroform

-

Methanol

-

Deionized water

-

Centrifuge

-

Glass vials

Procedure:

-

Homogenize the tissue sample in a suitable buffer.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

-

Vortex the mixture thoroughly to ensure complete lipid extraction.

-

Add deionized water to induce phase separation.

-

Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipid extract in a suitable solvent for further analysis.

Quantification of Sulfatides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of sulfatide molecular species.

Instrumentation:

-

Ultra-high-performance liquid chromatograph (UHPLC)

-

Tandem quadrupole mass spectrometer

-

C18 reverse-phase column

Procedure:

-

Chromatographic Separation:

-

Inject the lipid extract onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of solvents such as water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to separate the different lipid classes.

-

-

Mass Spectrometric Detection:

-

Ionize the eluted lipids using electrospray ionization (ESI) in either positive or negative ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify different sulfatide species based on their precursor and product ion transitions.

-

Utilize an internal standard, such as a deuterated sulfatide, for accurate quantification.

-

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key synthesis, degradation, and signaling pathways involving sulfatides.

Conclusion

This compound, a once indistinct member of the sulfatide family, has emerged as a molecule of significant interest in neuroscience and clinical diagnostics. Its history is a testament to the progress of analytical chemistry, which has allowed for the detailed characterization of its structure and function. As a critical component of myelin, its roles in myelin maintenance, oligodendrocyte biology, and cell signaling are subjects of ongoing research. The quantitative data and experimental protocols presented in this guide provide a foundation for future investigations into the therapeutic potential of targeting this compound and related pathways in the context of demyelinating diseases and other neurological disorders. The continued exploration of this and other sulfatide species promises to deepen our understanding of nervous system function and pathology.

References

- 1. Sulfatide - Wikipedia [en.wikipedia.org]

- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concentration and fatty acid composition of cerebrosides and sulfatides in mature and immature human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in the fatty acid composition of cerebrosides and sulfatides of human nervous tissue with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential mechanisms contributing to sulfatide depletion at the earliest clinically recognizable stage of Alzheimer’s disease: a tale of shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive profiling of sulfatides in myelin from mouse brain using liquid chromatography coupled to high-resolution accurate tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 葡萄糖基神经酰胺 | MCE [medchemexpress.cn]

- 10. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Levels of plasma sulfatides C18 : 0 and C24 : 1 correlate with disease status in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specific changes of sulfatide levels in individuals with preclinical Alzheimer’s disease: an early event in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on N-Octadecenoyl-(cis-9)-sulfatide in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfatide family of glycosphingolipids, is emerging as a molecule of interest in the complex landscape of neuroinflammation. Predominantly found in the myelin sheath, fluctuations in sulfatide levels have been correlated with the pathogenesis of several neurodegenerative diseases. While research has historically focused on the collective role of sulfatides (B1148509), this technical guide synthesizes the preliminary findings specifically concerning the C18:1 isoform, this compound, and its putative role in modulating the activity of microglia and astrocytes. This document outlines the current understanding of its involvement in signaling pathways, presents available quantitative data, and provides detailed experimental protocols for its study. Due to the limited research on this specific isoform, data from broader sulfatide studies are included to provide a foundational context, with the clear delineation that these are not specific to this compound.

Introduction: The Role of Sulfatides in Neuroinflammation

Sulfatides are a class of sulfated galactosylceramides integral to the structure and function of the nervous system, particularly the myelin sheath.[1] Beyond their structural role, sulfatides are implicated in a range of cellular processes, including cell adhesion and signaling.[2] Emerging evidence points towards their active participation in the neuroinflammatory processes that characterize neurodegenerative diseases such as Multiple Sclerosis (MS) and Alzheimer's Disease (AD).[3][4]

Neuroinflammation is a complex biological response involving the activation of glial cells—microglia and astrocytes—which release a cascade of inflammatory mediators.[5] Sulfatides, particularly those with shorter fatty acid chains like the C18 isoforms, are notably present in astrocytes and neurons.[3] This localization suggests a direct role in modulating glial cell behavior in both homeostatic and pathological conditions. The specific isoform, this compound (C18:1 sulfatide), is a naturally occurring glycosphingolipid in the mouse brain.[6] While its precise functions are still under investigation, its structural similarity to other immunomodulatory lipids suggests it may be a key player in the neuroinflammatory response.

Quantitative Data on Sulfatide Modulation of Neuroinflammation

Direct quantitative data on the effects of this compound on neuroinflammation are currently limited in published literature. However, studies on broader sulfatide classes and related C18 isoforms provide valuable preliminary insights. The following tables summarize relevant findings that may inform our understanding of this compound's potential role.

Table 1: Effects of Sulfatides on Microglial/Macrophage Activation

| Cell Type | Sulfatide Isoform(s) | Treatment | Outcome | Reference |

| RAW264.7 macrophages | C12-sulfatide | 4-hour treatment | Strong stimulation of NF-κB reporter activity.[7] | [7] |

| Bone marrow-derived macrophages | C12-sulfatide (10 µM) | 30-minute treatment | Increased phosphorylation of ERK1/2 (16-fold), p38 (10-fold), and JNK1/2 (8-fold).[7] | [7] |

| Mouse peritoneal macrophages | Various sulfatides | 4-hour treatment | Dose-dependent increase in TNF-α secretion.[7] | [7] |

| Human THP-1 cells (PMA-differentiated) | Various sulfatides | 4-hour treatment with Lipid A (5 ng/mL) | Antagonized TLR4–MD-2 activation by LPS, effect is inversely related to fatty acid chain length.[7] | [7] |

Table 2: Sulfatide Distribution in the Central Nervous System

| Brain Region/Cell Type | Predominant Sulfatide Isoform(s) | Significance in Neuroinflammation | Reference |

| Astrocytes and Neurons | Shorter alkyl chains (C16-C18) | Suggests a direct role in glial and neuronal signaling pathways related to inflammation.[3] | [3] |

| Myelin Sheath | Very-long-chain fatty acids (VLCFA, C22-C26) | Alterations in these isoforms are linked to demyelinating diseases.[3] | [3] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound in Microglia

Based on studies of other sulfatide isoforms, a plausible signaling pathway for this compound involves its interaction with the Toll-like receptor 4 (TLR4)-MD-2 complex. This interaction can initiate a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α.

Experimental Workflow for Investigating this compound Effects

A general workflow to assess the impact of this compound on glial cells would involve cell culture, treatment with the lipid, and subsequent analysis of inflammatory markers and signaling pathway activation.

Detailed Experimental Protocols

In Vitro Treatment of Glial Cells with this compound

This protocol is adapted from general methods for treating cells with lipids and should be optimized for the specific cell type and experimental question.

Materials:

-

Primary microglia or astrocytes, or a suitable glial cell line (e.g., BV-2, C8-B4).

-

Complete culture medium.

-

This compound (ensure high purity).

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Ethanol (B145695), sterile.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Preparation of Sulfatide Stock Solution:

-

Dissolve this compound in sterile ethanol to a high concentration (e.g., 10 mg/mL).

-

Store the stock solution at -20°C.

-

-

Preparation of Sulfatide-BSA Complex:

-

Prepare a sterile solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).

-

Warm the BSA solution to 37°C.

-

In a sterile tube, add the desired amount of the sulfatide stock solution.

-

Slowly add the warm BSA solution to the sulfatide while vortexing to facilitate complex formation.

-

Incubate at 37°C for at least 30 minutes.

-

This complexed sulfatide solution can be further diluted in culture medium to the desired final concentrations.

-

-

Cell Seeding and Treatment:

-

Seed the glial cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

-

Replace the culture medium with fresh medium containing the desired final concentration of the sulfatide-BSA complex.

-

For control wells, use a vehicle control containing the same concentration of BSA and ethanol as the treatment wells.

-

Incubate the cells for the desired period (e.g., 4, 24, 48 hours).

-

-

Optional Co-stimulation:

-

If investigating the modulatory effects of the sulfatide, add an inflammatory stimulus such as Lipopolysaccharide (LPS) at a predetermined concentration and time point during the incubation.

-

-

Harvesting:

-

After the incubation period, collect the cell culture supernatant for cytokine analysis.

-

Wash the cells with cold PBS and lyse them for subsequent protein or RNA analysis.

-

Quantification of this compound in Brain Tissue by UPLC-MS/MS

This protocol is based on established methods for sulfatide quantification and should be adapted based on the available instrumentation and specific experimental needs.[1][8][9]

Materials:

-

Brain tissue samples, snap-frozen.

-

Internal standard (e.g., a non-endogenous sulfatide isoform).

-

Chloroform, Methanol, Water (HPLC grade).

-

Solid Phase Extraction (SPE) columns.

-

UPLC system coupled to a tandem mass spectrometer (MS/MS).

Procedure:

-

Tissue Homogenization and Lipid Extraction:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in a chloroform:methanol mixture (e.g., 2:1, v/v).

-

Add the internal standard.

-

Perform a liquid-liquid extraction by adding water and centrifuging to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Solid Phase Extraction (SPE) for Sulfatide Enrichment:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the extract in a suitable solvent and load it onto an SPE column.

-

Wash the column to remove interfering substances.

-

Elute the sulfatide fraction.

-

-

UPLC-MS/MS Analysis:

-

Dry the eluted sulfatide fraction and reconstitute it in the mobile phase.

-

Inject the sample into the UPLC-MS/MS system.

-

Use a suitable reversed-phase column for separation of the different sulfatide species.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transition for this compound and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of the analyte.

-

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from studies on the broader class of sulfatides, suggests that this compound is a potentially significant modulator of neuroinflammatory responses. Its presence in astrocytes and neurons, coupled with the ability of related molecules to engage with key inflammatory signaling pathways such as TLR4/NF-κB, positions it as a compelling target for further investigation.

Future research should prioritize studies that directly assess the effects of purified this compound on primary microglia and astrocytes. Key areas of investigation should include:

-

Dose-response studies to determine the concentration at which this compound elicits pro- or anti-inflammatory effects.

-

Comprehensive cytokine and chemokine profiling to understand the specific inflammatory signature induced by this lipid.

-

Elucidation of the precise receptor(s) and downstream signaling pathways engaged by this compound in glial cells.

-

In vivo studies using animal models of neuroinflammation to validate the in vitro findings and assess the therapeutic potential of modulating this compound levels.

A deeper understanding of the role of this specific sulfatide isoform will be crucial for developing novel therapeutic strategies for a range of neurodegenerative and neuroinflammatory disorders.

References

- 1. High-throughput analysis of sulfatides in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of cerebroside and sulfatide metabolism in glia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingomyelin regulates astrocyte activity by regulating NF-κB signaling via HDAC1/3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfatides are endogenous ligands for the TLR4–MD-2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Fate of N-Octadecenoyl-(cis-9)-sulfatide In Vivo: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the metabolic fate of N-Octadecenoyl-(cis-9)-sulfatide, a specific sulfated glycosphingolipid. The document outlines the metabolic pathways, details experimental protocols for in vivo investigation, summarizes key quantitative findings from literature, and explores the role of sulfatides (B1148509) in cellular signaling.

Introduction to this compound

This compound is a member of the sulfatide family of lipids, characterized by a ceramide backbone linked to a sulfated galactose moiety. Specifically, it consists of a sphingosine (B13886) base, an N-acylated oleic acid (C18:1, cis-9), and a galactose sugar with a sulfate (B86663) group at the 3'-O-position. Sulfatides are abundant in the myelin sheath of the central and peripheral nervous systems and are also found in various other tissues, including the kidneys, gastrointestinal tract, and pancreas.[1][2] Their metabolism is crucial for maintaining cellular function, and defects in their breakdown lead to severe lysosomal storage diseases like metachromatic leukodystrophy (MLD).[3][4]

Metabolic Pathways

The metabolism of this compound is a two-part process involving synthesis in the endoplasmic reticulum and Golgi apparatus, and degradation within the lysosomes.

Biosynthesis

The synthesis of sulfatides begins with the formation of a ceramide backbone. This ceramide, containing the N-Octadecenoyl-(cis-9) fatty acid, is then glycosylated and sulfated in a sequential process.

-

Galactosylation: In the endoplasmic reticulum, the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose molecule from UDP-galactose to the ceramide, forming galactosylceramide (GalCer).[2][5]

-

Sulfation: The newly synthesized GalCer is transported to the Golgi apparatus. Here, the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue, yielding the final this compound molecule.[2][3]

Catabolism (Degradation)

The breakdown of sulfatides occurs in the acidic environment of the lysosome and is a critical pathway for lipid turnover.

-

Desulfation: The first and rate-limiting step is the hydrolysis of the sulfate group, catalyzed by the enzyme arylsulfatase A (ASA).[3][5] This reaction requires the presence of a sphingolipid activator protein, saposin B (SapB), which extracts the sulfatide from the membrane and presents it to ASA for catalysis.[3] The product of this reaction is N-Octadecenoyl-(cis-9)-galactosylceramide.

-

Deglycosylation: The resulting GalCer is then acted upon by another lysosomal hydrolase, galactosylceramidase (GALC), which cleaves the galactose sugar, releasing the ceramide molecule (N-octadecenoyl-sphingosine).[5]

-

Ceramide Breakdown: Finally, acid ceramidase can hydrolyze the ceramide into its constituent parts: a sphingoid base (sphingosine) and a fatty acid, which in this case is oleic acid (C18:1). These components can then be recycled for the synthesis of new lipids or further catabolized.

Data on In Vivo Distribution and Turnover

Studies in rats and mice using intraperitoneal or intracerebral injections of [³⁵S]sulfate allow for the tracking of newly synthesized sulfatides.[6][7] These studies reveal the kinetics of sulfatide synthesis and transport. For instance, in the myelinating mouse brain, newly synthesized [³⁵S]sulfatide appears first in the Golgi-endoplasmic reticulum complex and is subsequently transported in vesicles to the myelin membranes.[7][8]

The most compelling data on tissue distribution comes from studies of arylsulfatase A-deficient (ASA-/-) knockout mice, which serve as a model for MLD.[2] In these animals, the inability to degrade sulfatides leads to their progressive accumulation in specific cell types and organs. This accumulation pattern indirectly reveals the primary sites of sulfatide synthesis, turnover, and storage.

| Tissue/Organ System | Cells Showing Sulfatide Accumulation in ASA-/- Mice | Reference(s) |

| Central Nervous System | Oligodendrocytes, Neurons (esp. in brainstem), Activated Microglia | [4][5] |

| Peripheral Nervous System | Schwann Cells | [3] |

| Kidney | Distal Tubule Epithelial Cells | [9] |

| Gall Bladder & Biliary Ducts | Epithelial Cells | [9] |

| Pancreas | Exocrine Duct Epithelium | [9] |

| Respiratory System | Respiratory Epithelium | [9] |

| Testis | Sertoli Cells | [9] |

Note: The fatty acid composition of the accumulated sulfatides can vary by tissue, but the C18:1 species is a common constituent.

Sulfatides in Cellular Signaling